1-{[(5-bromopyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Description
This compound features a 6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (tetralin) core substituted at the 1-position with an aminomethyl group linked to a 5-bromopyrimidin-2-yl moiety. Such structural attributes suggest applications in medicinal chemistry, particularly targeting enzymes or receptors where pyrimidine derivatives are active .
Properties
IUPAC Name |
1-[[(5-bromopyrimidin-2-yl)amino]methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-22-13-4-5-14-11(7-13)3-2-6-16(14,21)10-20-15-18-8-12(17)9-19-15/h4-5,7-9,21H,2-3,6,10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTFGCLCIQZXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC3=NC=C(C=N3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{[(5-bromopyrimidin-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol , often referred to as a tetrahydronaphthalenol derivative, has garnered attention for its potential biological activities. This article aims to consolidate findings related to its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research sources.
Chemical Structure
The compound features a complex structure that includes:
- A bromopyrimidine moiety, which is known for its role in various biological activities.
- A methoxy group that may influence solubility and bioactivity.
- A tetrahydronaphthalene core , contributing to its pharmacological profile.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives featuring brominated pyrimidines have shown cytotoxic effects against various cancer cell lines. The mechanism typically involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis:
- Case Study : Research on related compounds revealed that brominated derivatives can inhibit tubulin polymerization at micromolar concentrations. This suggests a potential mechanism for inducing apoptotic cell death in cancer cells by disrupting the mitotic spindle apparatus .
The biological activity of the compound can be attributed to several mechanisms:
- Tubulin Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and function .
- Cell Cycle Arrest : Studies indicate that such compounds can induce G2/M phase arrest in cancer cells, leading to increased apoptosis .
- Autophagy Induction : There is evidence suggesting that these compounds may also trigger autophagy, a process that can contribute to cell death under certain conditions .
Pharmacological Profile
The pharmacological profile of this compound includes:
- Anticancer Properties : Effective against various tumor cell lines.
- Potential Use in Combination Therapy : May enhance the efficacy of existing treatments when used alongside other agents that target different pathways.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
